

# Duvelisib combination rituximab bendamustine safety profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Duvelisib

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## Safety and Efficacy Profile at a Glance

The table below summarizes the key findings from a Phase 1 study of **duvelisib** in combination with bendamustine and rituximab in patients with relapsed/refractory Non-Hodgkin Lymphoma (NHL) or Chronic Lymphocytic Leukemia (CLL) [1] [2].

Aspect	Details
Study Design	Phase 1 trial in relapsed/refractory NHL and CLL patients [1].
Recommended Phase 2 Dose	Duvelisib <b>25 mg</b> , taken orally twice daily (BID) [1] [2].
Most Common Adverse Events (AEs)	Neutropenia (47.7%), fatigue (41.3%), rash (41.3%), diarrhea (31%) [1] [2].
Nature of AEs	The AE profile was consistent with the known safety of each single agent, with no apparent increase in toxicities from the combination [1].
Treatment-Related Deaths	2 reported (cardiac arrest in patient with comorbidities; pneumonia) [2].

Aspect	Details
Overall Response Rate (ORR)	71.8% (across all regimens in the trial) [1].
Median Progression-Free Survival (PFS)	13.7 months [1].
Overall Survival (OS)	Median OS not reached; 30-month OS probability was 62% [1].

## Detailed Experimental Protocol

For professionals seeking to understand the study methodology, here are the key design elements.

- **Objective:** The primary objective was to characterize the **safety, maximum tolerated dose (MTD), and preliminary efficacy** of **duvelisib** given in combination with other agents [2].
- **Patient Population:** The study enrolled patients with relapsed or refractory CLL or NHL who had an ECOG performance status of  $\leq 2$  and adequate organ function. Patients had a median of 2 prior lines of therapy [1] [2].
- **Study Arms and Dosing:**
  - **Arm 2 (DBR):** Received rituximab (375 mg/m<sup>2</sup> IV on day 1), bendamustine (70 mg/m<sup>2</sup> IV for CLL patients or 90 mg/m<sup>2</sup> for NHL patients on days 1-2) for the first six cycles, plus **duvelisib** (orally BID) until disease progression or intolerance [1] [2].
  - **Dose Escalation: Duvelisib** was tested at 50 mg and 75 mg BID during escalation. However, based on prior monotherapy data showing no advantage with doses >25 mg BID, the **expansion dose was set at 25 mg BID** [1] [2].
- **Outcome Measures:**
  - **Safety:** Assessed by the frequency and severity of adverse events, graded according to CTCAE [1].
  - **Efficacy:** Evaluated via overall response rate (ORR), progression-free survival (PFS), and overall survival (OS), with responses assessed every 3 cycles [1] [2].

## Contextualizing the Combination's Profile

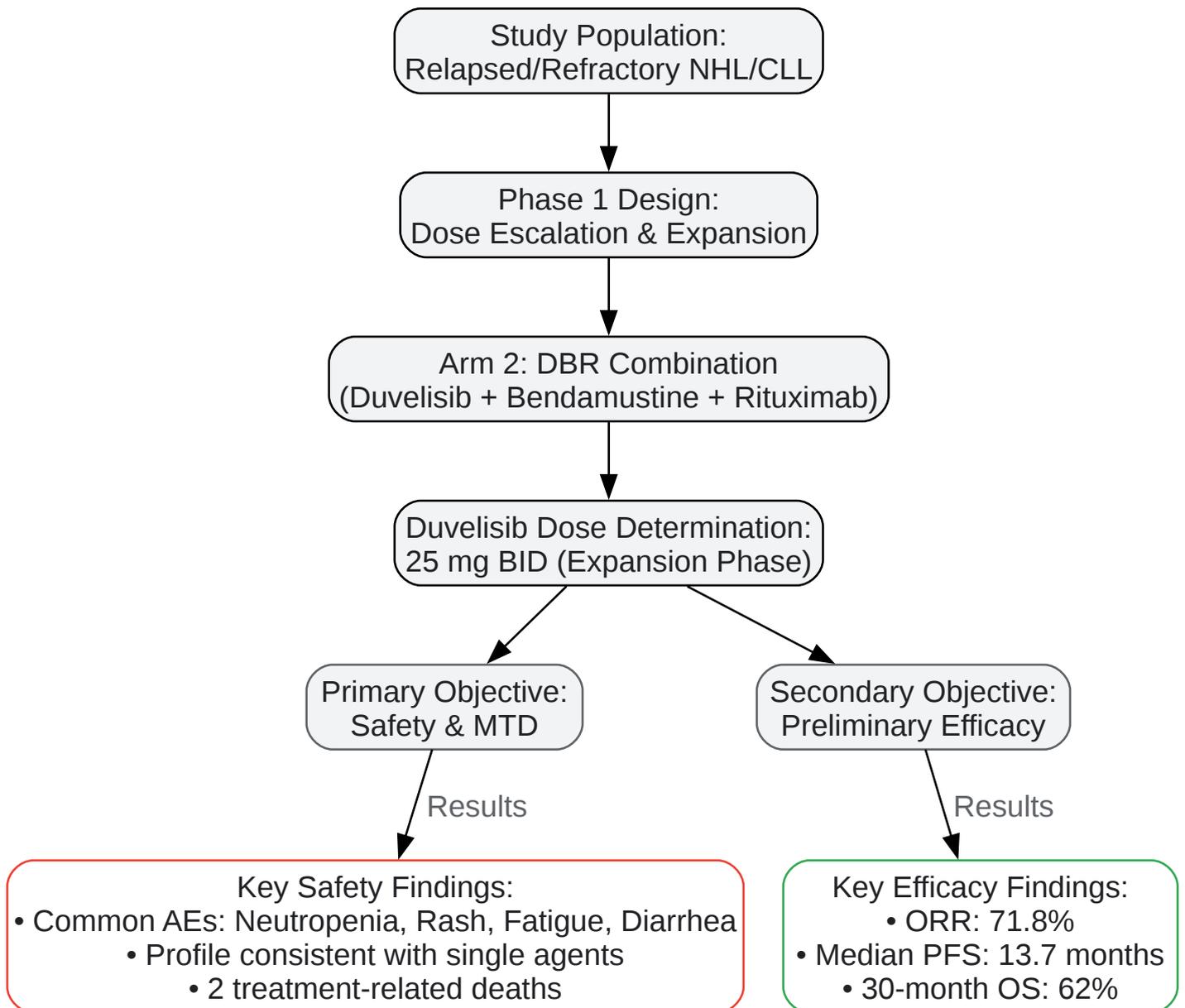
This trial concluded that the DBR combination was **generally well-tolerated**, with a safety profile that did not appear to be synergistic in toxicity, and showed encouraging anti-tumor activity [1] [2]. However, it is

important to place these findings in the broader therapeutic landscape.

- **Comparison with Other Regimens:** A 2024 Bayesian network meta-analysis compared the safety of novel therapies for relapsed/refractory CLL. It found that regimens containing **acalabrutinib, zanubrutinib, or venetoclax + rituximab** had acceptable safety profiles and were indicated as potentially preferred options [3]. The study noted that the frequency of grade  $\geq 3$  AEs was comparable between these agents [3].
- **Specific BTKi Toxicities:** The same analysis highlighted that among Bruton's tyrosine kinase inhibitors (BTKis), zanubrutinib was associated with a higher risk of hypertension and bleeding than acalabrutinib [3]. This is a distinct safety consideration compared to the PI3K inhibitor **duvelisib**.
- **Status of Further Development:** It is worth noting that a Phase 3 trial (BRAVURA) designed to confirm the efficacy and safety of DBR versus placebo plus bendamustine and rituximab in indolent NHL was **withdrawn** and did not proceed [4].

## Experimental Workflow Visualization

The following diagram illustrates the design and primary outcomes of the Phase 1 combination trial.



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## References

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To cite this document: Smolecule. [Duvelisib combination rituximab bendamustine safety profile].

Smolecule, [2026]. [Online PDF]. Available at:

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